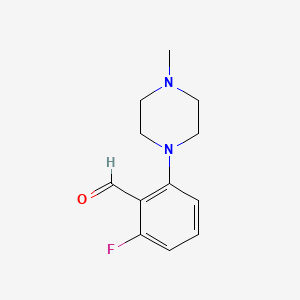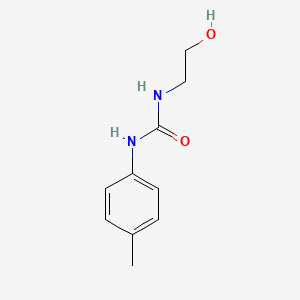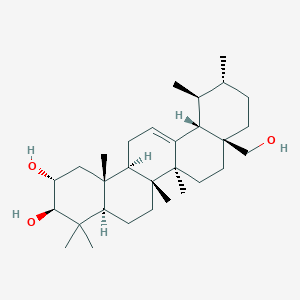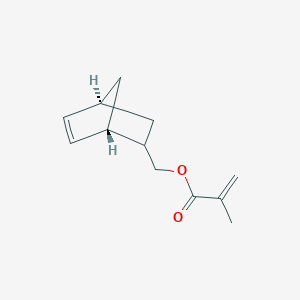
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . It is characterized by the presence of a fluorine atom at the 2-position and a 4-methyl-1-piperazinyl group at the 6-position on a benzaldehyde ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzaldehyde ring followed by the substitution of a hydrogen atom with the 4-methyl-1-piperazinyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom and the piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(4-methyl-1-piperazinyl)Benzaldehyde: Similar structure but with the piperazinyl group at the 4-position.
2-chloro-6-(4-methyl-1-piperazinyl)Benzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
2-fluoro-6-(4-ethyl-1-piperazinyl)Benzaldehyde: Similar structure but with an ethyl group instead of a methyl group on the piperazinyl ring.
Uniqueness
2-fluoro-6-(4-methyl-1-piperazinyl)Benzaldehyde is unique due to the specific positioning of the fluorine atom and the 4-methyl-1-piperazinyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-fluoro-6-(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15FN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 |
InChI Key |
JGHMLZKNTBZPQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)

![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)







![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)



